molecular formula C17H14N2O4S B7683111 (2S)-2-phenyl-2-[[2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetyl]amino]acetic acid

(2S)-2-phenyl-2-[[2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetyl]amino]acetic acid

Cat. No. B7683111
M. Wt: 342.4 g/mol
InChI Key: WILOOLJOOHBVJN-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-phenyl-2-[[2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetyl]amino]acetic acid is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as PTA, and it has been shown to have a range of biochemical and physiological effects that make it a promising candidate for use in various medical applications.

Mechanism of Action

The mechanism of action of PTA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a range of biochemical and physiological effects that make it a promising candidate for use in various medical applications.
Biochemical and Physiological Effects:
PTA has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PTA in lab experiments is its ability to selectively inhibit certain enzymes in the body. This allows researchers to study the effects of these enzymes on various biochemical and physiological processes. However, one of the limitations of using PTA in lab experiments is its potential toxicity, which can make it difficult to use in certain applications.

Future Directions

There are a number of future directions for research on PTA, including its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future research could focus on developing new synthesis methods for PTA that are more efficient and cost-effective. Finally, research could also focus on developing new derivatives of PTA that have even greater potential for use in various medical applications.

Synthesis Methods

The synthesis of PTA involves a multi-step process that begins with the reaction of 2-aminothiophene and ethyl acetoacetate to form 2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetic acid ethyl ester. This intermediate is then reacted with phenylalanine methyl ester hydrochloride to form PTA.

Scientific Research Applications

PTA has been the subject of extensive scientific research due to its potential applications in the field of medicine. It has been shown to have a range of biochemical and physiological effects that make it a promising candidate for use in various medical applications.

properties

IUPAC Name

(2S)-2-phenyl-2-[[2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c20-14(19-15(17(21)22)11-5-2-1-3-6-11)9-12-10-23-16(18-12)13-7-4-8-24-13/h1-8,10,15H,9H2,(H,19,20)(H,21,22)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILOOLJOOHBVJN-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CC2=COC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)CC2=COC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-phenyl-2-[[2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetyl]amino]acetic acid

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